Ledoxantrone

Übersicht

Beschreibung

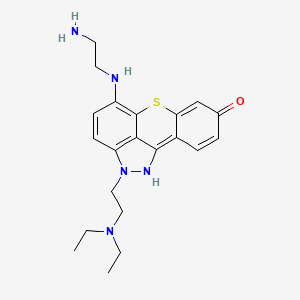

Sedoxantrone ist ein Anthrapyrazol-antineoplastisches Antibiotikum mit potenzieller antineoplastischer Aktivität. Es ist bekannt für seine Fähigkeit, in die DNA zu intercalieren und mit Topoisomerase II zu interagieren, wodurch die DNA-Replikation und -Reparatur sowie die RNA- und Proteinsynthese gehemmt werden . Diese Verbindung hat sich bei der Behandlung von hormonresistentem Prostatakrebs als vielversprechend erwiesen .

Herstellungsmethoden

Die Synthese von Sedoxantrone umfasst mehrere wichtige Schritte:

Kondensation: Der Prozess beginnt mit der Kondensation von 3-Methoxybenzolsulfanol mit 2,6-Dichlor-3-nitrobenzoesäure, um (Arylthio)benzoesäure zu erhalten.

Cyclisierung: Die intramolekulare Cyclisierung der (Arylthio)benzoesäure wird unter Verwendung von Trifluoressigsäureanhydrid in Trifluoressigsäure erreicht, um Thioxanthenon zu bilden.

Reduktion und Alkylierung: Die Nitrogruppe des Thioxanthenons wird mit Wasserstoff in Gegenwart von Palladium auf Kohlenstoff reduziert, um ein Amin zu ergeben, das dann mit 2-Bromethylamin alkyliert wird, um das Ethylendiaminderivat zu erzeugen.

Spaltung: Der letzte Schritt beinhaltet die Spaltung der Methylethergruppe unter Verwendung von Bortribromid.

Vorbereitungsmethoden

The synthesis of Sedoxantrone involves several key steps:

Condensation: The process begins with the condensation of 3-methoxybenzenethiol with 2,6-dichloro-3-nitrobenzoic acid to produce (arylthio)benzoic acid.

Cyclization: Intramolecular cyclization of the (arylthio)benzoic acid is achieved using trifluoroacetic anhydride in trifluoroacetic acid to form thioxanthenone.

Reduction and Alkylation: The nitro group of thioxanthenone is reduced with hydrogen in the presence of palladium on carbon to yield an amine, which is then alkylated with 2-bromoethylamine to produce the ethylenediamine derivative.

Cleavage: The final step involves the cleavage of the methyl ether group using boron tribromide.

Analyse Chemischer Reaktionen

Sedoxantrone durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Nitrogruppe in seiner Struktur kann zu einem Amin reduziert werden.

Substitution: An den Aminogruppen können Alkylierungsreaktionen durchgeführt werden, um verschiedene Substituenten einzuführen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Trifluoressigsäureanhydrid, Wasserstoff mit Palladium auf Kohlenstoff und Bortribromid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Thioxanthenon und seine Derivate .

Wissenschaftliche Forschungsanwendungen

Sedoxantrone hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der DNA-Intercalation und der Hemmung der Topoisomerase II verwendet.

Biologie: Forscher verwenden es, um die Mechanismen der DNA-Replikation und -Reparatur zu untersuchen.

Wirkmechanismus

Sedoxantrone übt seine Wirkung aus, indem es in die DNA intercaliert und die Topoisomerase II hemmt. Diese Hemmung verhindert die Entspannung supercoilierter DNA, wodurch die DNA-Replikation und -Transkription blockiert werden. Die Verbindung stört auch die RNA- und Proteinsynthese, was zum Zelltod führt . Die primären molekularen Ziele sind DNA und Topoisomerase II .

Wirkmechanismus

Sedoxantrone exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. The compound also interferes with RNA and protein synthesis, leading to cell death . The primary molecular targets are DNA and topoisomerase II .

Vergleich Mit ähnlichen Verbindungen

Sedoxantrone ähnelt anderen Anthrapyrazol-Verbindungen wie Mitoxantron. Es hat jedoch einzigartige Eigenschaften, die es von anderen unterscheiden:

Ähnliche Verbindungen sind Mitoxantron, Doxorubicin und andere Anthrapyrazol-Derivate .

Eigenschaften

IUPAC Name |

10-(2-aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,6,9,11,13(16)-hexaen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5OS/c1-3-25(4-2)11-12-26-17-8-7-16(23-10-9-22)21-19(17)20(24-26)15-6-5-14(27)13-18(15)28-21/h5-8,13,23-24H,3-4,9-12,22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMFHFBXRWAZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921068 | |

| Record name | 5-[(2-Aminoethyl)amino]-2-[2-(diethylamino)ethyl]-1,2-dihydro-8H-[1]benzothiopyrano[4,3,2-cd]indazol-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113457-05-9 | |

| Record name | Ledoxantrone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113457059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(2-Aminoethyl)amino]-2-[2-(diethylamino)ethyl]-1,2-dihydro-8H-[1]benzothiopyrano[4,3,2-cd]indazol-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEDOXANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HBT2JRJ5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

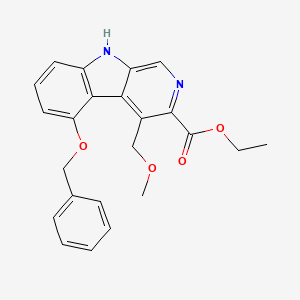

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)